molecular formula C20H22N2O4S B2533400 N-(2-methoxyethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine CAS No. 862741-83-1

N-(2-methoxyethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine

Cat. No. B2533400
CAS RN: 862741-83-1
M. Wt: 386.47
InChI Key: XREQMTLLEPGKLO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine, also known as MTOTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes with Anticancer Potential

Research has explored the synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, aiming to develop potential anticancer compounds. These complexes have been characterized using physico-chemical techniques and theoretical calculations, revealing square-planar geometries around the metallic center. These compounds showed promising activity against breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines, comparable to cisplatin (Ghani & Mansour, 2011).

Synthesis of Antimicrobial 1,2,4-Triazole Derivatives

Another study focused on the synthesis of novel 1,2,4-triazole derivatives, starting from various ester ethoxycarbonylhydrazones with primary amines. These compounds were evaluated for their antimicrobial activities, showing good or moderate activities against test microorganisms. This research highlights the utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Removal of Environmental Contaminants

The removal of sulfamethoxazole, a persistent organic pollutant from aqueous solutions, has been investigated using cleaner techniques. The study provides a comprehensive overview of the occurrence, destiny, toxicity effects, and various materials involved in removal technologies. It emphasizes the significance of developing sustainable technology for removing such toxic contaminants, contributing to environmental protection (Prasannamedha & Kumar, 2020).

Electrochemical Degradation of Aromatic Amines

A study on the electrochemical oxidation of aromatic amines using boron-doped diamond electrodes demonstrated efficient degradation, with significant removals of chemical oxygen demand (COD) and total organic carbon (TOC). This research presents an effective method for treating wastewater containing aromatic amines, showcasing the application of advanced oxidation processes in environmental cleanup (Pacheco et al., 2011).

Functional Modification of Hydrogels for Medical Applications

The radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines has been explored. The modified polymers showed enhanced thermal stability and promising antibacterial and antifungal activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

N-(2-methoxyethyl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-14-7-9-17(10-8-14)27(23,24)20-19(21-11-12-25-3)26-18(22-20)16-6-4-5-15(2)13-16/h4-10,13,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREQMTLLEPGKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine

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